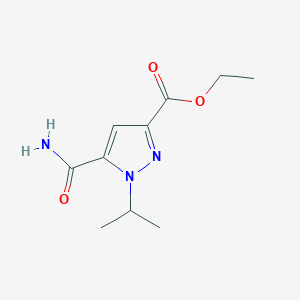

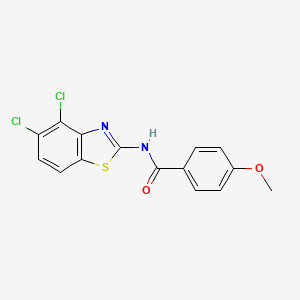

4-bromo-N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods. The most broadly researched and reported synthesis of thiophene derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Physical And Chemical Properties Analysis

The compound “4-bromo-N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-2-carboxamide” was synthesized as a yellow solid with a melting point of 163 °C–166 °C . The 1H-NMR and 13C-NMR spectra were also reported .

Scientific Research Applications

Synthesis and Characterization

The compound 4-bromo-N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-2-carboxamide is involved in various synthetic processes and characterizations in chemical research. For example, similar compounds have been synthesized and characterized through methods like X-ray crystallography, spectroscopic characterization (FT-IR, NMR), and elemental analysis. These processes are crucial for understanding the molecular structure and properties of such compounds (Anuradha et al., 2014).

Inhibitory Effects on Enzymes

Compounds structurally related to 4-bromo-N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-2-carboxamide have been investigated for their inhibitory effects on enzymes. For instance, cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have shown excellent inhibitory effects against carbonic anhydrase isoenzymes, which are important for various physiological processes (Boztaş et al., 2015).

Application in Photostabilization

Certain derivatives of thiophene, which are chemically related to the compound , have been used as photostabilizers for materials like poly(vinyl chloride). These compounds can absorb UV radiation and help in reducing the photodegradation of materials (Balakit et al., 2015).

Antimicrobial and Antipathogenic Activity

Thiourea derivatives, which share some structural similarities with 4-bromo-N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-2-carboxamide, have been synthesized and tested for their interaction with bacterial cells. They show significant antimicrobial and antipathogenic activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Anticonvulsant Properties

Research on structurally related enaminone compounds has revealed potential anticonvulsant properties. These compounds have been studied for their structure-activity relationships to understand how their molecular structure influences their biological activity (Edafiogho et al., 2003).

properties

IUPAC Name |

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2OS/c15-11-5-13(19-8-11)14(18)17-7-9-1-4-12(16-6-9)10-2-3-10/h1,4-6,8,10H,2-3,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVHCPWPRNPRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2585078.png)

![2-[2-(3-Methoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2585081.png)

![2-Methyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2585084.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine](/img/structure/B2585085.png)

![1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one](/img/structure/B2585086.png)

![3-(1H-benzo[d]imidazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B2585087.png)

![N-(1-cyanocyclopentyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2585088.png)

![5-((2-methoxyethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2585089.png)

![Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2585097.png)